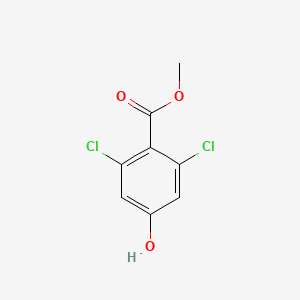

Methyl 2,6-dichloro-4-hydroxybenzoate

Description

Positioning within the Chemical Landscape of Halogenated Benzoates

Halogenated benzoates are a class of aromatic compounds that have found diverse applications, ranging from being key intermediates in the synthesis of pharmaceuticals and agrochemicals to their use as preservatives. nih.goveurochlor.org The introduction of halogen atoms onto the benzoate (B1203000) ring system can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. mdpi.com This, in turn, can influence its biological activity and reactivity.

Methyl 2,6-dichloro-4-hydroxybenzoate is specifically a di-chlorinated derivative. The presence of chlorine atoms, particularly in the ortho positions to the ester group, imparts significant steric and electronic effects. Chlorinated aromatic compounds are a major focus in environmental science due to their persistence and bioaccumulation. arizona.edu Research has explored the microbial transformation and degradation of chlorinated benzoates, with some bacteria capable of utilizing them as a carbon source under aerobic conditions or dechlorinating them anaerobically. arizona.eduelectronicsandbooks.com Furthermore, certain halogenated benzoates have been investigated for their ability to stimulate the microbial dechlorination of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants. simsonpharma.comdss.go.th In the realm of medicinal chemistry, the incorporation of chlorine atoms is a common strategy to enhance the therapeutic efficacy of drug candidates. nih.gov

Structural Significance and Reactivity Context of Dichloro-4-hydroxybenzoate Systems

The structure of this compound, with its specific substitution pattern, dictates its chemical behavior. The two chlorine atoms at positions 2 and 6 create a sterically hindered environment around the methyl ester group. The electron-withdrawing nature of the chlorine atoms and the ester group deactivates the aromatic ring towards electrophilic substitution, while the hydroxyl group at the para-position is an activating group.

The reactivity of the hydroxyl group is influenced by the adjacent chlorine atoms. The acidity of the phenolic proton is expected to be higher compared to unsubstituted 4-hydroxybenzoate (B8730719) due to the inductive effect of the chlorine atoms. This hydroxyl group can undergo typical reactions such as etherification and esterification.

The chlorine atoms themselves are generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or if the ring is further activated by other functional groups. The reactivity of polychlorinated phenols is a subject of significant study, particularly in the context of their environmental degradation and potential to form more toxic byproducts. nih.govacs.org For instance, the oxidation of chlorinated phenols can lead to the formation of chlorinated diphenyl ethers and other condensation products. acs.org

The synthesis of the core 2,6-dichloro-4-hydroxybenzoic acid can be approached through methods such as the chlorination of a suitable precursor followed by functional group manipulations. One documented route involves the chlorination of ethyl 4-hydroxybenzoate with sulfuryl chloride to yield ethyl 3,5-dichloro-4-hydroxybenzoate, which is then saponified to 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.org It is important to note that in this context, the numbering of the substituents changes based on the principal functional group. Decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid can lead to 2,6-dichlorophenol. orgsyn.orgchemicalbook.com Another approach involves the chlorination of 2,6-dichlorobenzaldehyde (B137635) to form 2,6-dichlorobenzoyl chloride, which can then be hydrolyzed and further modified. google.com

Once the 2,6-dichloro-4-hydroxybenzoic acid is obtained, it can be esterified to this compound. Standard esterification procedures, such as Fischer esterification using methanol (B129727) in the presence of an acid catalyst, are applicable. iajpr.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 232275-54-6 | simsonpharma.combldpharm.com |

| Molecular Formula | C₈H₆Cl₂O₃ | simsonpharma.com |

| Molecular Weight | 221.04 g/mol | simsonpharma.comcymitquimica.com |

| Purity | 98% | cymitquimica.com |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Aromatic protons (singlet or two closely spaced singlets), hydroxyl proton (broad singlet), and methyl protons (singlet). |

| ¹³C NMR | Peaks corresponding to the carbonyl carbon, aromatic carbons (with varying chemical shifts due to substitution), and the methyl carbon. |

| IR (Infrared) | Characteristic absorption bands for O-H stretching (phenolic), C=O stretching (ester), C-O stretching, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns including the loss of the methoxy (B1213986) group and chlorine atoms. |

Contemporary Research Directions and Scientific Inquiry Gaps

While the broader class of halogenated benzoates has been the subject of considerable research, this compound itself appears to be a compound with underexplored potential. A significant gap in the scientific literature is the lack of studies detailing its specific biological activities or applications as a synthetic intermediate.

Potential Research Areas:

Medicinal Chemistry: Given that halogenation is a key tool in drug design, this compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents. nih.govresearchgate.net Its potential as an antifungal agent, similar to other halogenated benzoates, warrants investigation. nih.gov

Materials Science: Halogenated aromatic compounds can be precursors to polymers with specific properties like flame retardancy. The unique substitution pattern of this molecule could lead to novel materials.

Environmental Chemistry: Further studies on the biodegradability and environmental fate of this specific compound are needed to understand its potential impact. arizona.edu The steric hindrance and electronic effects of the substituents may lead to unique degradation pathways compared to other chlorinated benzoates.

Scientific Inquiry Gaps:

Lack of Experimental Data: There is a clear absence of published experimental data, including detailed spectroscopic characterization and crystallographic studies, for this compound.

Unexplored Biological Profile: The biological activity of this compound has not been systematically evaluated. Screening for various activities, such as antimicrobial, anticancer, or herbicidal properties, could reveal new applications.

Limited Synthetic Exploration: While plausible synthetic routes can be devised, the optimization of its synthesis and its use as a building block in more complex molecular architectures remains an open area for research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dichloro-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPJAIOYPDTJOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformation Pathways of Methyl 2,6 Dichloro 4 Hydroxybenzoate

Reactions of the Methyl Ester Moiety

The methyl ester group is a primary site for nucleophilic attack, enabling transformations such as hydrolysis, transesterification, and conversion to other carboxylic acid derivatives.

Hydrolytic Cleavage and Transesterification Processes

The methyl ester of Methyl 2,6-dichloro-4-hydroxybenzoate can undergo hydrolytic cleavage to yield the corresponding carboxylic acid, 2,6-dichloro-4-hydroxybenzoic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, such as in the presence of aqueous sodium hydroxide (B78521), the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comquora.com The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion (CH₃O⁻) and protonation of the resulting carboxylate upon acidic workup yields the carboxylic acid. The rate of this saponification reaction is dependent on the concentration of the hydroxide ion. oieau.fr

Acid-catalyzed hydrolysis also proceeds through a nucleophilic acyl substitution pathway. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. This equilibrium-driven process involves the substitution of the methoxy (B1213986) group with a different alkoxy group.

A summary of representative hydrolytic and transesterification conditions is presented below:

| Transformation | Reagents & Conditions | Product |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | 2,6-dichloro-4-hydroxybenzoic acid |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (aq), Heat | 2,6-dichloro-4-hydroxybenzoic acid |

| Transesterification | R-OH, H⁺ or RO⁻ catalyst, Heat | Alkyl 2,6-dichloro-4-hydroxybenzoate |

Nucleophilic Acyl Substitution Reactions (e.g., Hydrazide Formation)

The methyl ester can be converted into other carboxylic acid derivatives through nucleophilic acyl substitution. A notable example is the formation of a hydrazide by reacting the ester with hydrazine (B178648) (H₂NNH₂). This reaction typically proceeds by heating the ester with hydrazine hydrate. The nucleophilic nitrogen of hydrazine attacks the carbonyl carbon, leading to the displacement of methanol (B129727) and the formation of 2,6-dichloro-4-hydroxybenzoylhydrazide.

Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds. rsc.org The general mechanism for hydrazide formation follows the addition-elimination pathway characteristic of nucleophilic acyl substitution. masterorganicchemistry.com

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive center, allowing for modifications such as alkylation and acylation to form ethers and esters, respectively, as well as participating in oxidative coupling reactions.

Alkylation and Acylation Reactions for Ether and Ester Formation

The weakly acidic proton of the phenolic hydroxyl group can be removed by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then react with alkylating agents, such as alkyl halides or sulfates, in a Williamson ether synthesis to yield the corresponding ether.

Acylation of the phenolic hydroxyl group leads to the formation of a new ester linkage. This can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the liberated acid. Selective acylation of the phenolic hydroxyl in the presence of other hydroxyl groups can be achieved using specific reagents and conditions. researchgate.netresearchgate.net For instance, vinyl carboxylates in the presence of rubidium fluoride (B91410) have been used for the selective acylation of phenolic hydroxyls. researchgate.net

| Transformation | Reagents & Conditions | Product Functional Group |

| O-Alkylation | 1. Base (e.g., NaH, K₂CO₃)2. Alkyl halide (R-X) | Aryl ether (-O-R) |

| O-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Phenolic ester (-O-C(=O)R) |

Oxidative Coupling Reactions

Phenols with substituents at the 2 and 6 positions, such as this compound, are known to undergo oxidative coupling reactions. These reactions, often catalyzed by transition metal complexes like those of copper(II) or iron(III), involve the formation of a phenoxy radical intermediate. nih.gov The coupling of these radicals can lead to the formation of carbon-carbon or carbon-oxygen bonds, resulting in dimeric or polymeric structures. For example, the oxidative coupling of 2,6-disubstituted phenols can yield polyphenylene ethers (PPOs) or diphenoquinones, depending on the reaction conditions and the nature of the substituents. nih.gov The steric hindrance provided by the ortho-dichloro substituents influences the regioselectivity of the coupling.

Aromatic Ring Functionalization and Transformations

The electron-donating hydroxyl group and the electron-withdrawing chloro and methyl ester substituents influence the reactivity of the aromatic ring towards further functionalization. The existing substitution pattern, with chlorine atoms at positions 2 and 6, sterically hinders direct electrophilic aromatic substitution at the ortho positions (3 and 5). However, the strong activating and ortho-, para-directing effect of the hydroxyl group would direct incoming electrophiles to the positions ortho to it (positions 3 and 5), which are already substituted with chlorine. The deactivating nature of the chlorine atoms and the ester group further reduces the ring's reactivity towards electrophiles.

Transformations involving the displacement of the chloro substituents via nucleophilic aromatic substitution are generally difficult due to the deactivating nature of these groups on an already electron-rich (due to the hydroxyl group) or electron-neutral ring system. However, under forcing conditions or with highly activated nucleophiles, such substitutions might be possible.

Decarboxylation of the corresponding carboxylic acid (obtained from hydrolysis of the ester) can lead to the formation of 2,6-dichlorophenol. orgsyn.org This reaction is typically carried out by heating the acid, sometimes in the presence of a catalyst. orgsyn.org

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The benzene (B151609) ring of this compound is substituted with three groups that exert distinct electronic effects, influencing its susceptibility to electrophilic and nucleophilic attack. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the two chlorine atoms (-Cl) are deactivating groups due to their inductive electron withdrawal, yet they are also ortho, para-directors. The methyl ester (-COOCH₃) group is a deactivating group and a meta-director.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. byjus.com The hydroxyl group is the most influential substituent in this compound, strongly activating the positions ortho and para to it. researchgate.netrefinerlink.com The two chlorine atoms at positions 2 and 6, and the methyl ester at position 1, will also influence the regioselectivity of the reaction.

Considering the directing effects of the substituents:

The hydroxyl group at C-4 directs electrophiles to C-3 and C-5.

The chlorine atoms at C-2 and C-6 are deactivating but direct to their ortho and para positions. For the Cl at C-2, this would be C-3 and C-5. For the Cl at C-6, this would be C-5.

The methyl ester group at C-1 is deactivating and directs to C-3 and C-5.

Therefore, incoming electrophiles are strongly directed to the C-3 and C-5 positions, which are equivalent due to the molecule's symmetry. The strong activating effect of the hydroxyl group is expected to overcome the deactivating effects of the chlorine and ester groups, allowing for electrophilic substitution to occur at these positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Product(s) | Rationale |

| Br₂ / FeBr₃ (Halogenation) | Methyl 3-bromo-2,6-dichloro-4-hydroxybenzoate | The hydroxyl group strongly directs the incoming electrophile to the available ortho positions (C-3 and C-5). |

| HNO₃ / H₂SO₄ (Nitration) | Methyl 2,6-dichloro-4-hydroxy-3-nitrobenzoate | The powerful nitrating conditions will lead to substitution at the activated C-3/C-5 position. |

| SO₃ / H₂SO₄ (Sulfonation) | Methyl 2,6-dichloro-4-hydroxy-3-sulfobenzoate | Sulfonation will occur at the electron-rich C-3/C-5 position. |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) typically requires the presence of strong electron-withdrawing groups ortho or para to a leaving group. nih.gov In this compound, the chlorine atoms are potential leaving groups. However, the molecule lacks strong activating groups (like a nitro group) in the required positions to facilitate a classic SNAr mechanism. The hydroxyl group is electron-donating, which disfavors this type of reaction.

While direct displacement of the chlorine atoms by common nucleophiles under standard conditions is unlikely, reactions with very strong nucleophiles or under harsh conditions might lead to substitution. The positions of the chlorine atoms (C-2 and C-6) are sterically hindered, which would also impede nucleophilic attack.

Reductive Pathways of the Aromatic System

The reductive pathways for this compound can involve two main transformations: the reduction of the methyl ester group and the dechlorination of the aromatic ring.

Reduction of the Ester Group:

The methyl ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution followed by reduction of the resulting aldehyde intermediate. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. youtube.com

Dechlorination:

The removal of chlorine atoms from an aromatic ring, or hydrodechlorination, is an important reaction for the detoxification of chlorinated aromatic compounds. google.com This reductive process can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), or with reducing metals. acs.org A mechanochemical method using nickel catalysis and a piezoelectric material has also been reported for the dechlorination of aryl chlorides. acs.org For this compound, a stepwise or complete removal of the chlorine atoms could potentially be achieved under suitable reductive conditions.

Detailed Reaction Mechanism Elucidation

Mechanism of Electrophilic Bromination (Postulated):

Generation of the electrophile: FeBr₃ activates Br₂ to form the highly electrophilic bromonium ion (Br⁺).

Nucleophilic attack by the aromatic ring: The electron-rich aromatic ring, activated by the hydroxyl group, attacks the bromonium ion. This attack occurs at the C-3 (or C-5) position, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and, importantly, onto the oxygen atom of the hydroxyl group, which provides significant stabilization.

Deprotonation: A weak base (e.g., FeBr₄⁻) removes the proton from the C-3 position, restoring the aromaticity of the ring and yielding the final product, Methyl 3-bromo-2,6-dichloro-4-hydroxybenzoate.

Mechanism of Ester Reduction with LiAlH₄ (Postulated):

Nucleophilic attack by hydride: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the methyl ester group, forming a tetrahedral intermediate.

Elimination of the methoxide group: The tetrahedral intermediate collapses, and the methoxide ion (⁻OCH₃) is eliminated as a leaving group, resulting in the formation of an aldehyde intermediate (2,6-dichloro-4-hydroxybenzaldehyde).

Second hydride attack: A second hydride ion attacks the carbonyl carbon of the newly formed aldehyde, creating an alkoxide intermediate.

Protonation: Workup with a protic source (e.g., water or dilute acid) protonates the alkoxide ion to give the final product, (2,6-dichloro-4-hydroxyphenyl)methanol.

It is important to reiterate that these are postulated mechanisms based on general chemical principles, and specific experimental validation for this compound is required for definitive elucidation.

An article on the advanced spectroscopic characterization of this compound cannot be generated at this time.

A thorough search of scientific databases and literature has revealed a lack of specific, publicly available experimental spectroscopic data for the compound "this compound." While data exists for structurally related isomers, such as Methyl 3,5-dichloro-4-hydroxybenzoate, and other analogous compounds, the strict requirement to focus solely on this compound prevents the use of this information.

To provide a scientifically accurate and informative article that adheres to the requested outline, detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (FT-IR and Raman), and Mass Spectrometry (MS) for the specified compound is essential. Without access to this primary data, the generation of content for the following sections is not possible:

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Proceeding without this specific data would necessitate speculation or the inappropriate use of data from different chemical compounds, which would compromise the scientific integrity and accuracy of the article, directly contradicting the user's instructions. Further research or access to proprietary chemical data would be required to fulfill this request.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

A thorough search of crystallographic databases reveals that no single crystal X-ray diffraction data for Methyl 2,6-dichloro-4-hydroxybenzoate has been deposited or published. Such a study would be invaluable for confirming the planar structure of the benzene (B151609) ring and determining the torsion angles of the ester and hydroxyl groups relative to the ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the ester carbonyl, and halogen bonding involving the chlorine atoms, which dictate the crystal packing.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. There are currently no published studies on the polymorphism of this compound. Investigating the potential for different polymorphic forms through various crystallization techniques would be a significant area for future research. Crystal engineering studies could also be employed to design and synthesize co-crystals with desired physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. No experimental UV-Vis absorption spectrum for this compound is available in the scientific literature.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic transitions of the substituted benzene ring. The hydroxyl, ester, and chlorine substituents will affect the energies of the π → π* transitions. The presence of the hydroxyl group (an activating group) and the chlorine atoms (deactivating but ortho, para-directing) will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted methyl benzoate (B1203000).

Table 2: List of Chemical Compounds

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the properties of molecules. For Methyl 2,6-dichloro-4-hydroxybenzoate, DFT calculations would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to model the electronic density and derive its properties.

A foundational step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves a process called geometry optimization. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

The analysis would also explore the conformational landscape. Due to the rotatable bonds associated with the ester (-COOCH₃) and hydroxyl (-OH) groups, the molecule can exist in different spatial arrangements or conformers. Theoretical calculations would identify the different possible conformers and their relative energies to determine the most stable, or ground-state, conformation. This analysis is crucial as the molecular conformation dictates many of its physical and chemical properties.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. A high HOMO energy indicates a greater ability to act as an electron donor.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A low LUMO energy indicates a greater ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, DFT calculations would map the electron density of these orbitals and calculate their energy levels, providing insight into the molecule's kinetic stability and chemical reactivity.

Hypothetical Data Table: Frontier Orbital Properties

| Parameter | Predicted Value (Arbitrary Units) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | - |

Note: This table is for illustrative purposes only, as specific data for the target compound is unavailable.

DFT calculations can predict the vibrational spectra (e.g., Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies can be computed. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms.

These predicted spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated vibrational frequencies with those obtained from experimental IR and Raman spectroscopy, researchers can confirm the molecular structure and assign specific spectral bands to particular vibrational modes of the ester, hydroxyl, and chloro-substituted benzene (B151609) ring components.

Hypothetical Data Table: Predicted Vibrational Frequencies vs. Experimental Data

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | - | - |

| C=O Stretch | - | - |

| C-Cl Stretch | - | - |

| Aromatic C-H Stretch | - | - |

Note: This table is for illustrative purposes only, as specific data for the target compound is unavailable.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These would be expected near the hydrogen atom of the hydroxyl group.

Green regions represent areas of neutral potential.

The MEP surface would be crucial for predicting how this compound might interact with other molecules, such as biological receptors or chemical reactants.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core electrons.

For this compound, NBO analysis would quantify the delocalization of electron density, particularly the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. This analysis can reveal the stability imparted by these interactions, such as the delocalization of lone pair electrons from the oxygen and chlorine atoms into the antibonding orbitals of the benzene ring. It provides a quantitative measure of intramolecular charge transfer and the strength of specific chemical bonds.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to simulate chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

A key part of this process is the characterization of the transition state—the highest energy point along the reaction coordinate. Calculating the structure and energy of the transition state allows for the determination of the reaction's activation energy, which is directly related to the reaction rate. This type of modeling could be used to predict, for example, the mechanism and feasibility of its synthesis, hydrolysis, or metabolic pathways.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

In the field of computational chemistry, quantum chemical descriptors serve as powerful tools to elucidate the electronic structure and reactivity of molecules. For this compound, these descriptors, derived from theoretical calculations such as Density Functional Theory (DFT), provide a quantitative basis for understanding and predicting its chemical behavior. The correlation of these descriptors with experimental reactivity data allows for the development of structure-reactivity relationships, which are fundamental to rational molecular design.

Key Quantum Chemical Descriptors

A computational analysis of this compound would focus on several key descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For aromatic compounds, these orbitals also indicate the preferred sites for electrophilic and nucleophilic attack.

Mulliken Atomic Charges: The distribution of electron density within the molecule is quantified by atomic charges. Mulliken charge analysis partitions the total molecular charge among the individual atoms, providing insights into the electrostatic potential and identifying charge accumulation or depletion on specific atoms. These charges are instrumental in predicting the sites for ionic reactions.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species. Regions of negative potential (typically colored red or yellow) are indicative of sites prone to electrophilic attack, while regions of positive potential (blue) suggest susceptibility to nucleophilic attack.

Illustrative Quantum Chemical Descriptors for this compound

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Note: These values are illustrative and not from a published computational study on this specific molecule.

| Quantum Chemical Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Ionization Potential | 7.2 eV | Energy required to remove an electron. |

| Electron Affinity | 1.1 eV | Energy released upon adding an electron. |

Structure-Reactivity Correlations

Structure-reactivity correlations aim to establish a quantitative relationship between the molecular structure and its chemical reactivity. For substituted aromatic compounds like this compound, the Hammett equation is a classic example of such a correlation. libretexts.org It relates the reaction rate or equilibrium constant of a reaction to the electronic properties of the substituents on the aromatic ring.

The substituents on the benzene ring of this compound—two chlorine atoms, a hydroxyl group, and a methyl ester group—all influence the electron density distribution and thus the reactivity of the molecule.

Chlorine atoms (Cl): These are electron-withdrawing groups through their inductive effect (-I) but electron-donating through their resonance effect (+R). Due to their position ortho to the ester, they can also exert steric effects.

Hydroxyl group (-OH): This group is strongly electron-donating through resonance (+R) and weakly electron-withdrawing inductively (-I).

Methyl ester group (-COOCH₃): This group is electron-withdrawing through both inductive and resonance effects (-I, -R).

Illustrative Mulliken Atomic Charges

The following table provides hypothetical Mulliken atomic charges for selected atoms in this compound, which would be crucial for understanding its reactivity profile.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound Note: These values are illustrative and not from a published computational study on this specific molecule.

| Atom | Hypothetical Mulliken Charge (e) | Implication for Reactivity |

|---|---|---|

| O (hydroxyl) | -0.65 | Highly electronegative, potential site for protonation. |

| C4 (attached to -OH) | +0.15 | Influenced by the electron-donating -OH group. |

| C2, C6 (attached to -Cl) | +0.20 | Electron deficient due to the inductive effect of chlorine. |

| Cl (on C2, C6) | -0.10 | Overall negative charge despite being electron-withdrawing. |

| C1 (attached to ester) | +0.35 | Significant positive charge due to the ester group. |

| O (carbonyl) | -0.55 | A primary site for nucleophilic attack at the carbonyl group. |

By correlating such calculated descriptors with experimental data, a quantitative structure-activity relationship (QSAR) model could be developed. This model would be invaluable for predicting the reactivity of other, yet unsynthesized, derivatives of hydroxybenzoic acid, thereby guiding further research and development.

Environmental Chemical and Biochemical Transformation Studies

Microbial Degradation Pathways

Microorganisms have evolved diverse metabolic strategies to break down complex organic molecules, including chlorinated aromatic compounds. These pathways are critical for the natural attenuation of such substances in the environment.

Under anaerobic conditions, the biotransformation of chlorinated aromatic compounds often proceeds through a series of reductive and hydrolytic reactions. While direct studies on Methyl 2,6-dichloro-4-hydroxybenzoate are limited, research on analogous fungal metabolites provides significant insights into its potential anaerobic fate.

One key pathway involves the transformation of chlorinated anisyl compounds produced by wood- and litter-degrading fungi. researchgate.net For instance, the fungal metabolite 3,5-dichloro-p-anisyl alcohol undergoes anaerobic biotransformation where it is initially demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govelsevier.comasm.org This demethylated intermediate can then be oxidized to form 3,5-dichloro-4-hydroxybenzoate . nih.govelsevier.comasm.org This process highlights a plausible anaerobic pathway where a compound structurally similar to this compound is formed from a fungal precursor. The initial step would likely involve the hydrolysis of the methyl ester group of this compound to yield 2,6-dichloro-4-hydroxybenzoic acid, which is structurally analogous to the observed metabolite.

The subsequent fate of these chlorinated hydroxybenzoates under anaerobic conditions can involve decarboxylation. In studies with methanogenic sludge, 3,5-dichloro-4-hydroxybenzoate has been observed to be decarboxylated to 2,6-dichlorophenol. nih.govelsevier.comasm.org This suggests that a similar decarboxylation step could be a relevant transformation for 2,6-dichloro-4-hydroxybenzoic acid.

Table 1: Anaerobic Biotransformation Metabolites of a Related Fungal Compound Use the interactive controls to view detailed information about each metabolite.

| Precursor Compound | Intermediate Metabolite | Further Transformation Product | Reference |

| 3,5-dichloro-p-anisyl alcohol | 3,5-dichloro-4-hydroxybenzyl alcohol | 3,5-dichloro-4-hydroxybenzoate | nih.govelsevier.comasm.org |

| 3,5-dichloro-4-hydroxybenzoate | - | 2,6-dichlorophenol | nih.govelsevier.comasm.org |

In aerobic environments, oxidative decarboxylation represents a significant degradation mechanism for hydroxybenzoic acids. This process is catalyzed by specific enzymes, such as hydroxylases. The yeast Candida parapsilosis possesses a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase, 4-hydroxybenzoate (B8730719) 1-hydroxylase, which catalyzes the oxidative decarboxylation of a variety of 4-hydroxybenzoate derivatives. asm.orgnih.govnih.gov The reaction involves the hydroxylation of the C-1 position, leading to the removal of the carboxyl group as carbon dioxide and the formation of a hydroquinone (B1673460). asm.orgnih.govnih.govwikipedia.org Given its structure, this compound, after hydrolysis of its ester linkage to 2,6-dichloro-4-hydroxybenzoic acid, would be a potential substrate for such an enzymatic process, leading to the formation of 2,6-dichlorohydroquinone.

Chlorinated hydroxybenzoates, including structures related to this compound, can serve as central intermediates in the microbial breakdown of more complex chlorinated compounds. As demonstrated in anaerobic pathways, 3,5-dichloro-4-hydroxybenzoate is a key intermediate in the transformation of the fungal metabolite 3,5-dichloro-p-anisyl alcohol. nih.govasm.org This indicates that the corresponding acid, 2,6-dichloro-4-hydroxybenzoic acid, derived from this compound, could similarly function as a transient metabolite in the catabolism of other chlorinated aromatic substances. The microbial degradation of various chlorinated benzoates has been widely studied, with pathways involving both aerobic and anaerobic conditions leading to the formation and subsequent breakdown of such intermediates. arizona.edu

Enzymatic Transformation and Inhibition Investigations

The transformation and potential inhibitory effects of this compound are governed by its interaction with specific microbial enzymes.

While being potential substrates, chlorinated hydroxybenzoates can also act as inhibitors of the very enzymes that might degrade them. Research on the 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis has shown that the enzyme's activity is strongly inhibited by 3,5-dichloro-4-hydroxybenzoate . asm.orgnih.govnih.gov This compound acts as a competitive inhibitor with respect to the natural substrate, 4-hydroxybenzoate. asm.org This inhibitory effect suggests that 2,6-dichloro-4-hydroxybenzoic acid, the hydrolysis product of this compound, could similarly inhibit key enzymes in microbial aromatic degradation pathways, potentially leading to its persistence in certain environments.

Table 2: Inhibition of 4-hydroxybenzoate 1-hydroxylase This table details compounds that have been shown to inhibit the activity of 4-hydroxybenzoate 1-hydroxylase.

| Inhibitory Compound | Type of Inhibition | Reference |

| 3,5-dichloro-4-hydroxybenzoate | Competitive | asm.orgnih.govnih.gov |

| 4-hydroxy-3,5-dinitrobenzoate | Competitive | asm.orgnih.gov |

| 4-hydroxyisophthalate | Competitive | asm.orgnih.gov |

| Chloride ions | Competitive | asm.orgnih.gov |

The primary enzyme type identified as being capable of transforming the core structure of this compound is the class of FAD-dependent monooxygenases. The 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis is a well-characterized example. It is a monomeric protein with a molecular weight of approximately 50 kDa and utilizes FAD as a cofactor. asm.orgnih.govnih.gov This enzyme catalyzes the oxidative decarboxylation of 4-hydroxybenzoate and its analogs, requiring NAD(P)H and molecular oxygen. asm.orgnih.govnih.govwikipedia.org The catalytic mechanism involves the insertion of an oxygen atom from O₂ into the C-1 position of the substrate, leading to the formation of a hydroquinone product. asm.orgnih.gov The enzyme exhibits a broad substrate specificity, acting on various substituted 4-hydroxybenzoates. asm.orgnih.gov This characterization provides a model for the type of enzyme likely responsible for the aerobic degradation of 2,6-dichloro-4-hydroxybenzoic acid.

Abiotic Degradation Mechanisms in Environmental Matrices

The environmental fate of this compound is governed by various abiotic degradation processes. These non-biological pathways, including photolysis, hydrolysis, and chemical oxidation/reduction, are critical in determining the persistence and transformation of the compound in different environmental compartments such as water and soil.

Photolytic and Hydrolytic Degradation Studies

Photolytic Degradation:

Hydrolytic Degradation:

Hydrolysis is a key degradation pathway for esters in aqueous environments. The hydrolysis of methyl benzoates, including those with various substituents, has been studied under different pH and temperature conditions. quora.compsu.edu Generally, the hydrolysis of a methyl ester like this compound would yield 2,6-dichloro-4-hydroxybenzoic acid and methanol (B129727). quora.comquora.com

The rate of this reaction is significantly influenced by pH. Alkaline conditions promote saponification, which is typically faster than neutral or acidic hydrolysis due to the nucleophilic attack of hydroxide (B78521) ions on the ester's carbonyl carbon. psu.educolab.ws The presence of electron-withdrawing groups, such as chlorine atoms on the benzene (B151609) ring, can influence the susceptibility of the carbonyl carbon to nucleophilic attack. stackexchange.com Studies on the hydrolysis of methyl p-hydroxybenzoate (methylparaben) and its halogenated derivatives show that these compounds can degrade to p-hydroxybenzoic acid. colab.wsnih.gov The rate of hydrolysis for substituted methyl benzoates is also affected by temperature, with higher temperatures generally increasing the reaction rate. psu.edu

| Parameter | Influencing Factors | Expected Products of Hydrolysis |

| Photolysis | UV radiation, presence of dissolved oxygen, nature of the environmental matrix (e.g., soil, sand). nih.govnih.gov | Dechlorinated and oxidized derivatives. |

| Hydrolysis | pH (rate increases in alkaline conditions), temperature, presence of electron-withdrawing/donating groups. psu.educolab.ws | 2,6-dichloro-4-hydroxybenzoic acid and methanol. quora.com |

Chemical Oxidation/Reduction in Aqueous and Soil Systems

Oxidation:

Chemical oxidation in water and soil is primarily driven by reactive oxygen species, such as hydroxyl radicals (•OH). nih.gov Advanced Oxidation Processes (AOPs) that generate these radicals are effective in degrading a wide range of organic contaminants. nih.gov The reaction of hydroxyl radicals with aromatic compounds is typically rapid and can lead to hydroxylation of the aromatic ring and eventual ring cleavage. mdpi.comresearchgate.net For parabens, oxidation by hydroxyl radicals can lead to the formation of hydroxylated derivatives and p-hydroxybenzoic acid. nih.gov While specific kinetic data for this compound is unavailable, its phenolic structure suggests it would be susceptible to oxidation by hydroxyl radicals.

Oxidation can also be initiated by other oxidants used in remediation, such as ozone or chlorine dioxide. docksci.com Chlorine dioxide has been shown to react with aromatic hydrocarbons to produce chlorinated and oxygenated products. docksci.com

Reduction:

Reductive dechlorination can be a significant pathway for the degradation of chlorinated aromatic compounds, particularly under anaerobic conditions in soil and sediment. This process involves the removal of chlorine atoms from the aromatic ring, which can be facilitated by certain minerals or other reduced species in the environment. Mechanochemical dechlorination of aryl chlorides has been demonstrated using systems like nickel catalysts with zinc. acs.org While specific studies on this compound are lacking, the general principles of reductive dechlorination would apply, potentially leading to the formation of mono-chlorinated or non-chlorinated hydroxybenzoate derivatives.

| Process | Key Reactants/Conditions | Potential Transformation Products |

| Oxidation | Hydroxyl radicals (•OH), ozone, chlorine dioxide. nih.govdocksci.com | Hydroxylated derivatives, ring cleavage products. nih.govmdpi.com |

| Reduction | Anaerobic conditions, reducing minerals, metal catalysts. acs.org | Mono- and de-chlorinated hydroxybenzoate derivatives. |

Formation and Fate in Water Treatment Processes (e.g., Disinfection Byproducts Research)

The structure of this compound suggests it could be a transformation product of other compounds during water treatment, particularly during disinfection with chlorine. Parabens, which are widely used as preservatives, are known precursors to halogenated disinfection byproducts (DBPs). researchgate.netresearchgate.net

The chlorination of methylparaben (methyl 4-hydroxybenzoate) in water can lead to the formation of mono- and di-chlorinated derivatives. researchgate.net The electron-donating hydroxyl group on the phenolic ring directs the electrophilic substitution of chlorine to the ortho positions (positions 2 and 6). researchgate.net Therefore, the reaction of methylparaben with excess chlorine is a plausible pathway for the formation of this compound. Studies have confirmed the presence of dichlorinated parabens in wastewater and swimming pool water. researchgate.net

Furthermore, other para-substituted phenolic compounds can also act as precursors to chlorinated byproducts. nih.gov Research has shown that the chlorination of various aromatic compounds with para-substituents can lead to the formation of 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ), a prevalent and toxicologically significant DBP. nih.govnih.gov Given that this compound is a para-substituted phenol, its own transformation during chlorination could potentially contribute to the formation of such quinone-based DBPs.

Once formed, the fate of this compound in water treatment systems would be subject to the degradation pathways mentioned previously. However, studies have indicated that chlorinated parabens can be more persistent than their parent compounds. nih.gov The di-halogenated forms of methylparaben have shown relatively low reactivity towards further chlorination, suggesting they can be stable in chlorinated waters. researchgate.net

| Precursor Compound | Process | Potential Product |

| Methylparaben (Methyl 4-hydroxybenzoate) | Chlorination | This compound , Monochloro-methylparaben. researchgate.netresearchgate.net |

| This compound | Further Oxidation/Chlorination | 2,6-dichloro-1,4-benzoquinone (DCBQ) and other transformation products. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2,6-dichloro-4-hydroxybenzoate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 2,6-dichloro-4-hydroxybenzoic acid using methanol under acidic catalysis. Alternatively, the acid chloride intermediate (prepared by treating the benzoic acid with oxalyl chloride in dichloromethane) can react with methanol to yield the ester . Purification is typically achieved via recrystallization from ethanol or column chromatography (1–20% methanol in DCM). Purity validation should include melting point analysis, HPLC, and HRMS to confirm molecular integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1680–1720 cm⁻¹, phenolic O-H stretch at ~3200–3500 cm⁻¹) .

- NMR : ¹H NMR in CDCl₃ reveals aromatic proton splitting patterns (e.g., singlet for para-substituted protons) and methoxy group integration. ¹³C NMR confirms carbonyl and aromatic carbons .

- HRMS : Validates molecular weight and isotopic patterns (e.g., Cl₂ isotopes) .

Advanced Research Questions

Q. How do steric and electronic effects of 2,6-dichloro substitution influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : The 2,6-dichloro groups create steric hindrance, reducing reactivity at the ester carbonyl. Electronic effects (electron-withdrawing Cl) polarize the carbonyl, enhancing electrophilicity. Kinetic studies using substituent-dependent reaction rates (e.g., hydrolysis in alkaline conditions) can quantify these effects. X-ray crystallography (e.g., dihedral angles between aromatic rings) provides structural insights into steric constraints .

Q. What experimental strategies resolve contradictions in reported NMR chemical shifts across solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) arise from hydrogen bonding or polarity differences. To standardize

Compare spectra in deuterated solvents with controlled pH.

Use internal standards (e.g., TMS) for calibration.

Cross-reference with computational NMR (DFT calculations) to predict solvent effects .

Q. How can crystallographic data for this compound derivatives address polymorphism or packing anomalies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals molecular packing and hydrogen-bonding networks. For polymorphs, vary crystallization solvents (e.g., ethanol vs. acetone) and analyze unit cell parameters. Compare with literature data (e.g., dihedral angles in analogous benzoates) to identify structural deviations .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Methodological Answer : Stability discrepancies may stem from:

- Impurity Effects : Trace acids or moisture in samples accelerate hydrolysis. Use Karl Fischer titration to quantify water content.

- Temperature Gradients : Conduct kinetic studies at controlled temperatures (e.g., 25°C vs. 40°C) to assess Arrhenius behavior.

- Analytical Sensitivity : Monitor degradation via UPLC-MS instead of TLC for higher resolution .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

Synthesize Analogues : Vary substituents at positions 2, 4, and 6 (e.g., Cl, OMe, NO₂) using regioselective methods .

Assay Biological Activity : Use standardized assays (e.g., antimicrobial MIC tests, enzyme inhibition).

Computational Modeling : Perform QSAR analysis using descriptors like Hammett σ values or logP to correlate structure with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.